molecular formula C15H18N2O4 B11478882 Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate CAS No. 1020243-96-2

Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate

Cat. No.: B11478882
CAS No.: 1020243-96-2
M. Wt: 290.31 g/mol
InChI Key: FHRFPVLDMOAFDZ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate is a synthetic organic compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with benzylamine and a suitable coupling agent to introduce the phenylmethylamino group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the phenylmethylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazolepropionate
  • Methyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate
  • Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazolebutyrate

Comparison: this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

1020243-96-2

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate

InChI

InChI=1S/C15H18N2O4/c1-2-20-14(18)9-12-8-13(17-21-12)15(19)16-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,19)

InChI Key

FHRFPVLDMOAFDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(=NO1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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